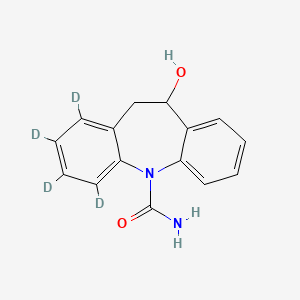

Licarbazepine-D4

Description

Significance of Stable Isotope Labeling in Drug Development and Analysis

Stable isotope labeling is a technique that incorporates non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. metsol.commusechem.com This methodology is invaluable in drug development, providing precise insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. metsol.com Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them particularly suitable for clinical applications, including those involving vulnerable populations. metsol.com

The use of stable isotope-labeled compounds as internal standards in analytical techniques like mass spectrometry significantly enhances the accuracy and precision of quantitative analyses. By adding a known quantity of a labeled compound to a sample, researchers can correct for variations that may occur during sample preparation and analysis, leading to more reliable and reproducible data. This is crucial for making informed decisions during the selection of lead compounds and clinical candidates.

Overview of Deuterium Substitution in Pharmacological Research

Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron, effectively doubling its mass without significantly altering its chemical properties. wikipedia.org The replacement of hydrogen with deuterium in a drug molecule, a process known as deuteration, can have a profound impact on the drug's pharmacokinetic profile. nih.govinformaticsjournals.co.innih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown, particularly in reactions catalyzed by cytochrome P450 (CYP450) enzymes. informaticsjournals.co.inbioscientia.descispace.com This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, reduced clearance rates, and increased systemic exposure. bioscientia.desymeres.com

The strategic placement of deuterium can also alter metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites. bioscientia.de This approach has been successfully employed to improve the safety and efficacy of various drugs. nih.gov The first deuterated drug to receive FDA approval was deutetrabenazine in 2017. wikipedia.orgscirp.org

Contextualization of Licarbazepine-D4 within the Carbamazepine (B1668303) and Oxcarbazepine (B1677851) Derivatives Landscape

This compound is a deuterated analog of Licarbazepine (B1675244). invivochem.com Licarbazepine itself is the pharmacologically active metabolite of Oxcarbazepine and is structurally related to Carbamazepine. wikipedia.orgebi.ac.uknih.gov Carbamazepine, Oxcarbazepine, and the more recent Eslicarbazepine (B1671253) acetate (B1210297) are all part of the dibenzazepine (B1670418) family of antiepileptic drugs. mdpi.comoup.com Their primary mechanism of action is believed to be the blockage of voltage-gated sodium channels. wikipedia.orgchemsrc.comresearchgate.net

Oxcarbazepine was developed as a structural derivative of Carbamazepine to reduce the metabolic burden on the liver and avoid certain side effects. wikipedia.orgnih.gov Oxcarbazepine is a prodrug that is extensively metabolized to Licarbazepine. wikipedia.org Eslicarbazepine acetate is another prodrug that is rapidly metabolized to (S)-Licarbazepine, the major active metabolite. chemsrc.comvulcanchem.com

This compound, with its four deuterium atoms, serves as a crucial internal standard for the quantitative analysis of Carbamazepine and its derivatives in biological samples. vulcanchem.comveeprho.com Its use in analytical methods like liquid chromatography-mass spectrometry (LC-MS) allows for the precise measurement of these compounds, which is essential for therapeutic drug monitoring and pharmacokinetic studies. vulcanchem.comveeprho.comlookchem.com

Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀D₄N₂O₂ |

| Molecular Weight | 258.31 g/mol |

| CAS Number | 1020719-39-4 |

| Parent Drug | Carbamazepine |

| Synonyms | 10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide-D4; BIA 2-005-D4; GP 47779-D4 |

| Data sourced from multiple chemical suppliers and research articles. invivochem.comvulcanchem.comsynzeal.com |

Research Findings on this compound

Detailed research has highlighted the utility of this compound, primarily as an internal standard in bioanalytical method development and validation. synzeal.comaxios-research.com Its synthesis involves the introduction of four deuterium atoms into the Licarbazepine structure. vulcanchem.com

The key application of this compound is in quantitative analysis using mass spectrometry. lookchem.com The mass difference between the deuterated standard and the non-labeled analyte allows for their distinct detection, while their nearly identical chemical behavior ensures they experience similar effects during sample processing and analysis. vulcanchem.com This co-analysis corrects for potential inaccuracies, leading to highly reliable data. veeprho.com

Studies have demonstrated the successful use of this compound in methods for the simultaneous quantification of multiple related compounds, including Eslicarbazepine acetate, (S)-Licarbazepine, (R)-Licarbazepine, and Oxcarbazepine in human plasma. researchgate.netnih.gov These validated methods are crucial for therapeutic drug monitoring and pharmacokinetic research, enabling a better understanding of how these drugs are processed in the body. veeprho.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(C3=CC=CC=C3N2C(=O)N)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661926 | |

| Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-39-4 | |

| Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Elucidation of Licarbazepine D4

Deuterium (B1214612) Incorporation Strategies in Pharmaceutical Synthesis

The introduction of deuterium into pharmaceutical compounds is a critical strategy for various applications, including use as internal standards in analytical chemistry and for investigating metabolic pathways. doi.org Several methods exist for deuterium incorporation, broadly categorized into two main approaches: conventional synthesis using deuterated precursors and direct hydrogen-deuterium exchange (H/D exchange). doi.orgresearchgate.net

Conventional synthesis involves multi-step routes starting with isotopically marked precursors. doi.org This method allows for precise control over the location of deuterium atoms within the molecule. An alternative approach is H/D exchange, which can be catalyzed by acids, bases, or transition metals. doi.orgresearchgate.net Recent advancements have focused on developing milder reaction conditions to avoid the formation of undesirable by-products, especially when deuteration is performed late in the synthetic sequence. doi.orgassumption.edu Photocatalytic methods, for instance, have shown promise for their mild conditions that preserve sensitive functional groups. assumption.edu

The choice of deuteration strategy depends on the target molecule's structure and the desired level and position of deuterium incorporation. For complex molecules, a combination of strategies might be employed to achieve the desired isotopic labeling. researchgate.net

Methodologies for the Synthesis of Licarbazepine-D4

The synthesis of this compound involves the specific incorporation of four deuterium atoms into the Licarbazepine (B1675244) structure. While detailed proprietary synthesis methods are not always publicly available, the general principles of deuterium incorporation can be applied. A common strategy for producing deuterated aromatic compounds is through the use of a deuterated starting material in a multi-step synthesis. For this compound, this would likely involve a deuterated precursor to the dibenz[b,f]azepine core structure.

The positions of deuterium in this compound are on one of the aromatic rings of the dibenzazepine (B1670418) structure. vulcanchem.com This specific labeling pattern suggests a synthetic route that utilizes a deuterated benzene (B151609) derivative which is then elaborated through several steps to form the final tricyclic system of Licarbazepine.

Analytical Confirmation of Deuteration and Isotopic Purity

Ensuring the correct incorporation of deuterium and determining the isotopic purity are critical quality attributes for any deuterated compound. bvsalud.org A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic Techniques for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within a molecule. google.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This allows for the direct identification of the sites of deuteration. nih.gov

²H NMR (Deuterium NMR): ²H NMR directly detects the deuterium nuclei, providing a spectrum where each signal corresponds to a specific deuterium atom in the molecule. This technique offers unambiguous confirmation of deuterium incorporation and can provide information about the chemical environment of the deuterium atoms. google.comnih.gov

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium (C-D) are different from those between carbon and hydrogen (C-H). This difference can be observed in ¹³C NMR spectra and can further confirm the positions of deuteration.

These NMR techniques, often used in combination, provide a comprehensive picture of the molecular structure and confirm the successful and site-specific incorporation of deuterium.

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry (MS) is the primary technique for determining the isotopic purity and the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between ions with very similar mass-to-charge ratios. nih.govresearchgate.net In the mass spectrum of this compound, the molecular ion peak will be shifted by approximately four mass units compared to the non-deuterated Licarbazepine, confirming the incorporation of four deuterium atoms. vulcanchem.com

By analyzing the relative intensities of the peaks corresponding to the deuterated molecule and any remaining non-deuterated or partially deuterated species, the isotopic abundance can be accurately calculated. nih.govacs.org This data is crucial for ensuring the quality and reliability of the deuterated standard for its intended analytical applications.

Bioanalytical Methodologies Employing Licarbazepine D4 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Licarbazepine-D4

The development of robust LC-MS/MS methods is fundamental for the precise quantification of licarbazepine (B1675244) in complex biological samples. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of this process, compensating for variability during sample preparation and analysis. wuxiapptec.com

Chromatographic Separation Parameters for Licarbazepine and its Analogs

Effective chromatographic separation is critical to distinguish licarbazepine from its analogs and potential interferences within the biological matrix. Various reversed-phase columns are commonly employed for this purpose. For instance, a Waters XBridge BEH C18 column (2.5 µm, 2.1 × 50 mm) has been utilized with an isocratic mobile phase consisting of 0.1% formic acid in water and methanol (B129727) (50:50, v/v) at a flow rate of 0.35 mL/min. mdpi.com Another method employed a Synergi Hydro-RP column (2.0 mm × 50 mm, 4 μm) with a gradient elution at a flow rate of 0.5 mL/min. oup.com Chiral separation, when necessary to distinguish between enantiomers like S-licarbazepine and R-licarbazepine, can be achieved using specialized columns such as the Daicel CHIRALCEL OD-H (5 μm, 50 mm × 4.6 mm) with a mobile phase of 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v) at a flow rate of 0.8 mL/min. researchgate.netnih.gov

| Parameter | Method 1 | Method 2 | Method 3 (Chiral) |

| Column | Waters XBridge BEH C18 (2.5 µm, 2.1 × 50 mm) | Synergi Hydro-RP (4 µm, 2.0 mm × 50 mm) | Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm) |

| Mobile Phase | 0.1% formic acid in water and methanol (50:50, v/v) | Gradient elution | 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v) |

| Flow Rate | 0.35 mL/min | 0.5 mL/min | 0.8 mL/min |

| Run Time | 2.0 min | Not Specified | 8 min |

Mass Spectrometric Detection Strategies for Deuterated and Non-deuterated Species

Mass spectrometry, particularly in tandem with liquid chromatography, offers high selectivity and sensitivity for detecting and quantifying licarbazepine and its deuterated internal standard. oup.com Electrospray ionization (ESI) in the positive ion mode is commonly used. oup.comresearchgate.netnih.gov Detection is typically performed using multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. researchgate.net

For example, in one method, the transitions monitored were m/z 255.1 → 192.2 for licarbazepine (referred to as HOXC) and m/z 257.2 → 184.2 for the deuterated internal standard. oup.com Another advanced strategy involves triple-stage fragmentation (MS³), where the transitions for licarbazepine (referred to as MHD) and this compound (referred to as OXC-d4) were m/z 255.2→237.1→194.1 and m/z 257.2→212.1→184.2, respectively. mdpi.com This multi-stage fragmentation further reduces background noise and increases analytical confidence.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Licarbazepine (HOXC) | 255.1 | 192.2 | ESI+ |

| Deuterated IS | 257.2 | 184.2 | ESI+ |

| Licarbazepine (MHD) (MS³) | 255.2 → 237.1 | 194.1 | ESI+ |

| This compound (OXC-d4) (MS³) | 257.2 → 212.1 | 184.2 | ESI+ |

Bioanalytical Method Validation for this compound Quantification in Biological Matrices

Validation of the bioanalytical method is a critical step to ensure its reliability for quantifying licarbazepine in biological samples. biotech-asia.org This process involves assessing several key parameters according to regulatory guidelines. researchgate.netnih.gov

Assessment of Selectivity and Specificity of this compound Assays

Selectivity and specificity are paramount to ensure that the method accurately measures the analyte of interest without interference from other components in the biological matrix, such as endogenous substances or co-administered drugs. rroij.combioanalysis-zone.com This is typically evaluated by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and internal standard. biotech-asia.orgmdpi.com For instance, in a validated method, no significant interferences from the matrix were observed at the retention times of licarbazepine and its deuterated internal standard. mdpi.com The presence of co-administered drugs should also be assessed for potential interference. bioanalysis-zone.com

Evaluation of Linearity and Calibration Curve Performance for this compound

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. annlabmed.org Calibration curves are constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression analysis is then applied, often with a weighting factor such as 1/x² to ensure accuracy across the concentration range. nih.gov

Several studies have demonstrated the linearity of methods for licarbazepine quantification. For example, one method showed linearity over a range of 0.1 to 50 μg/mL for licarbazepine (HOXC). oup.com Another study established a linear range of 40–16061 ng/mL for licarbazepine (MHD). researchgate.net A high coefficient of determination (r²), typically greater than 0.99, indicates a strong linear relationship. nih.govthermofisher.com

| Analyte | Linearity Range | Correlation Coefficient (r or r²) | Reference |

| Licarbazepine (HOXC) | 0.1 - 50 µg/mL | Not Specified | oup.com |

| Licarbazepine (MHD) | 40 - 16061 ng/mL | Not Specified | researchgate.net |

| S-Licarbazepine | 50.0 - 25,000.0 ng/mL | >0.997 | nih.govamazonaws.com |

| R-Licarbazepine | 50.0 - 25,000.0 ng/mL | >0.997 | nih.govamazonaws.com |

| Licarbazepine (MHD) | 1 - 60 µg/mL | Acceptable | nih.gov |

| Licarbazepine | 0.008 - 2.000 µg/mL | >0.99 | nih.gov |

Determination of Analytical Sensitivity (LLOQ) for this compound

The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov For bioanalytical methods, the LLOQ should be sensitive enough to measure the expected low concentrations of the analyte in clinical or preclinical studies. The acceptance criteria for the LLOQ are typically a precision of ≤20% and an accuracy within ±20%. mdpi.comnih.gov

For licarbazepine, reported LLOQ values vary depending on the specific method and instrumentation. One method achieved an LLOQ of 100 ng/mL for licarbazepine (HOXC) in human plasma. oup.com A more sensitive method reported an LLOQ of 50.0 ng/mL for both S-licarbazepine and R-licarbazepine in human plasma. nih.gov An even lower LLOQ of 8 ng/mL has been achieved for licarbazepine. nih.gov

| Analyte | LLOQ | Matrix | Reference |

| Licarbazepine (HOXC) | 100 ng/mL | Human Plasma | oup.com |

| S-Licarbazepine | 50.0 ng/mL | Human Plasma | researchgate.netnih.gov |

| R-Licarbazepine | 50.0 ng/mL | Human Plasma | researchgate.netnih.gov |

| Licarbazepine | 0.008 µg/mL | Plasma | nih.gov |

| Licarbazepine enantiomers | 0.5 ng/mL | Not Specified | amazonaws.com |

Precision and Accuracy Assessment in Quantitative Bioanalysis using this compound

The validation of bioanalytical methods is a critical step to ensure their reliability for clinical and research applications. Precision, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), measures the closeness of repeated measurements, while accuracy, expressed as the relative error (%RE) or bias, indicates the closeness of a measured value to the true value. The use of this compound or its analogs as internal standards consistently yields high precision and accuracy in the quantification of oxcarbazepine (B1677851) and its metabolites.

In a study developing an LC-MS³ method, the intra- and inter-day precision for oxcarbazepine and its active metabolite, 10-hydroxycarbazepine (MHD), were both below 10.5%, with accuracies ranging from -6.8% to <10.5%. mdpi.com Another LC-MS/MS method for the simultaneous determination of oxcarbazepine and MHD demonstrated intra- and inter-batch precision and accuracy to be within 15%. colab.ws Similarly, a method for quantifying multiple antiepileptic drugs reported intra- and inter-day precision of less than 12% and accuracy between 85.9% and 114.5% for the analytes when using a deuterated internal standard. nih.gov An improved LC-MS/MS assay for licarbazepine (MHD) showed inter- and intra-run precision to be less than 6%. nih.gov These findings, summarized in the table below, underscore the pivotal role of deuterated internal standards in meeting the stringent requirements of bioanalytical method validation guidelines. pmda.go.jpajpsonline.com

Table 1: Precision and Accuracy Data from Bioanalytical Methods Using Deuterated Internal Standards for Oxcarbazepine and its Metabolites

| Analyte(s) | Method | Internal Standard | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE or Bias) | Reference |

|---|---|---|---|---|---|---|

| Oxcarbazepine (OXC), 10-hydroxycarbazepine (MHD) | LC-MS³ | Oxcarbazepine-d4 | < 10.5% | < 10.5% | -6.8% to < 10.5% | mdpi.com |

| OXC, MHD | LC-MS/MS | Stable-labeled isotope of OXC | Within 15% | Within 15% | Within 15% | colab.ws |

| Multiple Antiepileptics | LC-MS/MS | Deuterated analogs | < 12% | < 12% | 85.9% to 114.5% | nih.gov |

| Licarbazepine (MHD) | LC-MS/MS | 13C-labeled MHD | < 6% | < 6% | Acceptable across analytical range | nih.gov |

| Eslicarbazepine (B1671253) acetate (B1210297), S-Lic, R-Lic, OXC | LC-MS/MS | 10,11-dihydrocarbamazepine | < 9.7% (ESL), < 6.0% (OXC), < 7.7% (S-Lic), < 12.6% (R-Lic) | < 9.7% (ESL), < 6.0% (OXC), < 7.7% (S-Lic), < 12.6% (R-Lic) | 98.7% to 107.2% | nih.govnih.gov |

Stability Profiling of this compound in Biological Samples

The stability of both the analyte and the internal standard in biological matrices under various storage and handling conditions is a cornerstone of reliable bioanalytical data. Validation studies routinely assess stability under conditions such as freeze-thaw cycles, short-term (bench-top) storage at room temperature, and long-term storage at low temperatures. researchgate.net

In a study validating an LC-MS³ method for oxcarbazepine and MHD using Oxcarbazepine-d4 as the internal standard, the stability of the analytes was confirmed under various conditions, with concentrations remaining within ±15.0% of the nominal values. mdpi.com This indicates that no significant degradation occurred during storage, a finding that implicitly supports the stability of the co-analyzed deuterated internal standard under the same conditions. mdpi.com Another validation study for multiple antiepileptics, including licarbazepine, also confirmed the short-term, freeze-thaw, and long-term stability in plasma. nih.govnih.gov The consistent and reproducible performance of the internal standard across these stability tests is essential for the accurate quantification of the analyte over the course of a study. researchgate.net

Table 2: Summary of Stability Findings for Analytes Quantified Using Deuterated Internal Standards

| Stability Condition | Analyte(s) | Internal Standard | Outcome | Reference |

|---|---|---|---|---|

| Various storage conditions | Oxcarbazepine (OXC), 10-hydroxycarbazepine (MHD) | Oxcarbazepine-d4 | No significant degradation; concentrations within ±15.0% of nominal. | mdpi.com |

| Short-term (plasma), Freeze-thaw (plasma), Long-term (plasma), Autosampler, Stock solution | Eslicarbazepine acetate, S-Lic, R-Lic, OXC | 10,11-dihydrocarbamazepine | All stability assessments met acceptance criteria. | nih.govnih.gov |

| Bench-top, Freeze-thaw cycles, Long-term storage | Various analytes | Deuterated internal standards | Analytes demonstrated stability under all tested conditions. | researchgate.net |

Matrix Effect Evaluation in LC-MS/MS Assays Utilizing this compound

The matrix effect, a phenomenon of ion suppression or enhancement caused by co-eluting endogenous components of the biological sample, is a significant challenge in LC-MS/MS bioanalysis. csbsju.edu Deuterated internal standards like this compound are the preferred choice for mitigating matrix effects because they co-elute with the analyte and experience similar ionization effects. clearsynth.comresearchgate.net By comparing the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix can be effectively normalized. clearsynth.com

Validation studies for methods quantifying oxcarbazepine and its metabolites using deuterated internal standards have shown that matrix effects are well-controlled. For instance, in the development of an LC-MS³ method, the matrix effects for oxcarbazepine and MHD at low, medium, and high concentrations were within acceptable limits. mdpi.com Another study reported that no significant matrix effects were observed for the analytes. colab.ws The successful mitigation of matrix effects is crucial for ensuring the accuracy and reproducibility of the method across different biological samples. csbsju.edu

Table 3: Matrix Effect and Recovery Data in Bioanalytical Assays

| Analyte(s) | Internal Standard | Matrix Effect Findings | Analyte Recovery (%) | Internal Standard Recovery (%) | Reference |

|---|---|---|---|---|---|

| Oxcarbazepine (OXC), 10-hydroxycarbazepine (MHD) | Oxcarbazepine-d4 | Within acceptable limits for all QC levels. | 92.1 - 112.1 (OXC), 91.6 - 105.0 (MHD) | 101.3 ± 6.2 | mdpi.com |

| OXC, MHD | Stable-labeled isotope of OXC | No matrix effects observed. | Not specified | Not specified | colab.ws |

| Multiple Antiepileptics | Deuterated analogs | Corrected matrix effects were 88–106% and 84–110% in ante-mortem and post-mortem whole blood. | 85 - 120 | Not specified | amazonaws.com |

| Carbamazepine (B1668303) and metabolites | Not specified | Ion suppression observed in surface water and more severely in STP effluent and influent. | 83.6 - 103.5 | 83.6 - 103.5 | csbsju.edu |

Advanced Bioanalytical Techniques and Innovations in Deuterated Internal Standard Use

The field of bioanalysis is continually evolving, with a trend towards methods that offer higher sensitivity, specificity, and throughput. nih.gov Advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) and triple-stage fragmentation mass spectrometry (LC-MS³) are at the forefront of this evolution. researchgate.netmdpi.comnih.gov These technologies provide shorter analysis times and enhanced detection capabilities, which are essential for the analysis of complex biological matrices. nih.gov

The use of deuterated internal standards like this compound is integral to the success of these advanced methods. mdpi.com In high-sensitivity MS/MS analysis, even minute variations in sample preparation or instrument response can lead to significant errors. tandfonline.com Deuterated standards, by virtue of their chemical identity with the analyte, provide the most reliable means of correcting for these variations. mdpi.com They are indispensable for ensuring the robustness and reliability of high-throughput screening and for meeting the rigorous validation requirements of regulatory bodies. clearsynth.comtandfonline.com As bioanalytical science progresses, the synergistic use of advanced instrumentation and high-quality, stable isotope-labeled internal standards will continue to be a cornerstone of precise and accurate quantitative analysis.

Applications of Licarbazepine D4 in Pharmacokinetic and Metabolic Research

Elucidation of Drug Metabolism Pathways Using Licarbazepine-D4 as a Deuterated Tracer

The incorporation of deuterium (B1214612) atoms into the Licarbazepine (B1675244) structure provides a distinct mass signature that allows researchers to differentiate it from its non-labeled counterparts using mass spectrometry. vulcanchem.com This characteristic is fundamental to its role as a tracer in metabolic studies, enabling the precise tracking of drug molecules and their transformation products within a biological system. chemsrc.comnih.gov

This compound is instrumental in studying the metabolism of the prodrugs Eslicarbazepine (B1671253) Acetate (B1210297) and Oxcarbazepine (B1677851). taylorandfrancis.com Eslicarbazepine Acetate is rapidly and extensively metabolized to its primary active metabolite, Eslicarbazepine ((S)-Licarbazepine). taylorandfrancis.comdrugbank.com Similarly, Oxcarbazepine is quickly converted to its active metabolite, 10-hydroxycarbazepine (MHD), also known as Licarbazepine. taylorandfrancis.com

The use of this compound as an internal standard allows for the accurate quantification of these metabolic processes. For instance, after oral administration of Eslicarbazepine Acetate, the parent drug is metabolized to (S)-Licarbazepine, which constitutes about 92% of the systemic exposure, while (R)-Licarbazepine and Oxcarbazepine are minor metabolites. drugbank.com In the case of Oxcarbazepine, it is almost entirely metabolized to its active monohydroxy derivatives, (S)-Licarbazepine (approximately 80%) and (R)-Licarbazepine (approximately 20%). mdpi.com

Table 1: Metabolic Pathways of Eslicarbazepine Acetate and Oxcarbazepine

| Prodrug | Primary Active Metabolite | Minor Metabolites | Role of this compound |

| Eslicarbazepine Acetate | Eslicarbazepine ((S)-Licarbazepine) | (R)-Licarbazepine, Oxcarbazepine | Tracer to quantify the formation of active and minor metabolites. |

| Oxcarbazepine | 10-hydroxycarbazepine (MHD)/Licarbazepine | (R)-Licarbazepine | Internal standard for accurate measurement of MHD concentration. |

This compound plays a crucial role in identifying and quantifying active metabolites and understanding their disposition. As an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, it ensures the accuracy and precision of measurements of analytes in biological matrices like human plasma. vulcanchem.comnih.gov This is essential for determining the pharmacokinetic profiles of antiepileptic drugs.

Research has shown that following administration of Eslicarbazepine Acetate, the major active metabolite is Eslicarbazepine ((S)-Licarbazepine). taylorandfrancis.comdrugbank.com Minor, but still active, metabolites include (R)-Licarbazepine and Oxcarbazepine. taylorandfrancis.com The disposition of these metabolites is primarily through renal excretion, both in their unchanged forms and as glucuronide conjugates. fda.gov

Table 2: Identified Active Metabolites and Their Disposition

| Parent Drug | Active Metabolite(s) | Disposition | Analytical Method Enhancement with this compound |

| Eslicarbazepine Acetate | Eslicarbazepine ((S)-Licarbazepine), (R)-Licarbazepine, Oxcarbazepine | Renal excretion (unchanged and as glucuronide conjugates) | Serves as an internal standard for accurate quantification in plasma. nih.gov |

| Oxcarbazepine | 10-hydroxycarbazepine (MHD)/Licarbazepine | Primarily renal excretion | Enables precise measurement of MHD levels for therapeutic monitoring. researchgate.net |

Preclinical and Clinical Research Applications of this compound

This compound is a deuterated form of licarbazepine, the active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate. taylorandfrancis.com The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, creates a molecule that is chemically almost identical to the analyte of interest but has a higher mass. clearsynth.comacanthusresearch.com This property makes this compound an ideal internal standard for use in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.com In pharmacokinetic and metabolic research, such stable isotope-labeled internal standards are invaluable for achieving the precision and accuracy required to quantify drugs and their metabolites in complex biological matrices like plasma, serum, and urine. clearsynth.comudspub.comcerilliant.com The use of a deuterated standard like this compound helps to correct for variability during sample preparation and analysis, including matrix effects where other compounds in the sample can enhance or suppress the instrument's response. kcasbio.com

Utility in Non-clinical Toxicokinetic Studies for Quantifying Related Compounds

Toxicokinetics, an integral component of non-clinical toxicity studies, aims to generate pharmacokinetic data to assess systemic exposure to a compound in animals. ich.org The primary objective is to describe the relationship between the dose level, the duration of the study, and the resulting concentration of the substance in the body. ich.org This information is crucial for interpreting toxicology findings and their relevance to human safety. ich.orgnih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is critical in these studies to ensure the reliability and robustness of the analytical method. clearsynth.comkcasbio.com In the context of developing drugs like oxcarbazepine or eslicarbazepine acetate, toxicokinetic studies in animal models are required. fda.gov During these studies, it is essential to accurately measure the concentrations of not only the parent drug but also its major active metabolite, licarbazepine, as this metabolite is primarily responsible for the pharmacological effect. taylorandfrancis.comresearchgate.net

This compound, or its close analogs like Oxcarbazepine-D4, serves as the benchmark against which the concentrations of licarbazepine and the parent drug are measured. researchgate.netresearchgate.net By adding a known quantity of the deuterated standard to each sample, analysts can normalize the instrument's response, compensating for any loss during sample extraction or for matrix-induced signal variations. cerilliant.comkcasbio.com This ensures that the calculated concentrations are a true reflection of the exposure in the test animals, allowing for a direct and accurate correlation between exposure levels and any observed toxicological effects. nih.gov The precision afforded by this method supports the proper selection of animal species and dosing regimens for toxicity studies. ich.org

Table 1: Principles of Deuterated Standards in Toxicokinetics

| Principle | Description | Relevance of this compound |

|---|---|---|

| Exposure Assessment | To describe systemic exposure achieved in animals and relate it to dose level and study time course. ich.org | Enables precise quantification of licarbazepine to establish a clear exposure-toxicity relationship. |

| Correction for Matrix Effects | Complex biological samples can suppress or enhance the analytical signal; the internal standard co-elutes and experiences the same effects, allowing for normalization. kcasbio.com | As this compound is chemically identical to licarbazepine, it effectively tracks and corrects for matrix interferences in animal plasma or tissue samples. |

| Method Robustness | Ensures that the analytical procedure is reliable and reproducible across different samples and runs. clearsynth.com | Contributes to the validation of bioanalytical methods according to regulatory guidelines (e.g., GLP), which is a requirement for non-clinical safety studies. ich.org |

| Metabolite Quantification | Crucial for assessing exposure to active or potentially toxic metabolites, which may be the primary drivers of efficacy or toxicity. ich.org | Allows for the accurate measurement of licarbazepine, the main active metabolite of oxcarbazepine and eslicarbazepine acetate. taylorandfrancis.comresearchgate.net |

Application in Early-Phase Clinical Pharmacology Studies for Metabolite Quantification

Early-phase clinical studies (e.g., Phase I) are fundamental to understanding a new drug's behavior in humans. These trials typically involve administering the drug to a small group of healthy volunteers to assess its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted. sgs.com For prodrugs like oxcarbazepine and eslicarbazepine acetate, it is imperative to quantify not only the parent compound but also the active metabolite, licarbazepine, which is responsible for the therapeutic effect. mdpi.comcolab.ws

Sensitive and validated bioanalytical methods are required for the clinical monitoring of these compounds. researchgate.netresearchgate.net The development of LC-MS/MS methods using a deuterated internal standard is the preferred approach. colab.ws Studies have detailed the development and validation of such methods for the simultaneous determination of oxcarbazepine and licarbazepine (referred to as MHD or HOXC in some literature) in human plasma. researchgate.netcolab.ws In these methods, a stable isotope-labeled analog, such as Oxcarbazepine-D4 or a 13C-labeled form of licarbazepine, is used as the internal standard. colab.wsnih.gov

The use of this compound ensures high accuracy and precision, which is essential for defining the pharmacokinetic parameters of licarbazepine. nih.gov For instance, a validated LC-MS/MS method demonstrated excellent linearity across a clinically relevant range, with low intra- and inter-day precision errors. nih.gov Such robust methods allow for the confident characterization of the metabolite's concentration-time curve, determination of its half-life, and assessment of dose proportionality. This information is critical for moving forward in drug development. Bridging studies, which compare the pharmacokinetics between different ethnic populations, also rely on these highly accurate methods using deuterated internal standards to ensure the data is comparable. researchgate.net

Table 2: Example Validation Parameters for Licarbazepine (MHD) Quantification Using a Stable Isotope-Labeled Internal Standard

| Validation Parameter | Finding | Reference |

|---|---|---|

| Analytical Method | LC-MS/MS with a 13C-labeled internal standard for licarbazepine (MHD). | nih.gov |

| Linearity (Analytical Measuring Range) | 1 to 60 µg/mL. | nih.gov |

| Precision (Inter- and Intra-run) | Less than 6% at three different concentrations. | nih.gov |

| Limit of Detection | 0.5 µg/mL. | nih.gov |

| Interference | No significant interference was detected from hemolysis, icterus, lipemia, or 187 other potential interfering substances. | nih.gov |

Contributions to Late-Phase Clinical Trial Analysis through Accurate Drug and Metabolite Measurement

Late-phase clinical trials (e.g., Phase III) involve a large number of patients and are designed to confirm the drug's efficacy and safety in a broader population. dovepress.com In these trials, patients may be taking multiple medications, leading to a high potential for drug-drug interactions. nih.gov Therefore, the accurate measurement of the investigational drug and its active metabolites is paramount for interpreting efficacy and safety data and for establishing exposure-response relationships. dovepress.com

In the development of drugs like eslicarbazepine acetate, many patients in Phase III trials were also taking other antiepileptic drugs, such as carbamazepine (B1668303). nih.gov This situation necessitates a highly specific analytical method that can distinguish and accurately quantify licarbazepine without interference from other drugs or their metabolites. nih.gov While various analytical techniques can be used, LC-MS/MS coupled with a stable isotope-labeled internal standard like this compound provides the gold standard for selectivity and accuracy. kcasbio.comcolab.ws

The reliability of data generated using this compound as an internal standard is crucial for the pooled analysis of data from multiple large-scale clinical trials. dovepress.com Such integrated analyses provide the most robust evidence for a drug's clinical profile. Accurate concentration data allows researchers to investigate whether the pharmacokinetics of licarbazepine are altered by co-administered drugs and to assess the relationship between plasma concentration and clinical outcomes (e.g., seizure reduction). dovepress.com This level of precision ensures that regulatory submissions are supported by high-quality data, ultimately facilitating the approval and proper use of the new therapy. fda.gov

Table 3: Analytes and Internal Standards Used in Clinical Studies

| Analyte Measured | Internal Standard Used | Study Context | Reference |

|---|---|---|---|

| Eslicarbazepine (S-licarbazepine), (R)-licarbazepine | Eslicarbazepine-d3, (R)-licarbazepine-d3 | Pharmacokinetic bridging study | researchgate.net |

| Oxcarbazepine | Oxcarbazepine-d4 | Pharmacokinetic bridging study | researchgate.net |

| Oxcarbazepine, Licarbazepine (MHD) | Oxcarbazepine-d4 | Bioanalytical method development for clinical studies | researchgate.net |

| Oxcarbazepine, Licarbazepine (HOXC) | Stable-labeled isotope of Oxcarbazepine | Bioanalytical method for clinical application | colab.ws |

| Licarbazepine (MHD) | 13C-labeled licarbazepine | Improved assay for therapeutic drug monitoring | nih.gov |

Role of Licarbazepine D4 in Therapeutic Drug Monitoring Tdm Studies

Methodological Considerations for TDM of Antiepileptic Drugs and Their Metabolites

The cornerstone of effective TDM is the ability to accurately and precisely quantify drug concentrations in biological matrices. researchgate.net For AEDs like oxcarbazepine (B1677851), which is rapidly metabolized to its active metabolite licarbazepine (B1675244) (also known as 10,11-dihydro-10-hydroxycarbamazepine or MHD), and eslicarbazepine (B1671253) acetate (B1210297), which is a pro-drug of eslicarbazepine (S-licarbazepine), the accurate measurement of these active metabolites is paramount for clinical decision-making. nih.govnih.govresearchgate.netdovepress.com

The use of stable isotope-labeled internal standards, such as Licarbazepine-D4, is considered the gold standard in quantitative analysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). epi.chlcms.cz The rationale for using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest (licarbazepine). This compound has the same core structure as licarbazepine but with four deuterium (B1214612) atoms replacing four hydrogen atoms. This subtle mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis. nih.govmdpi.com

This co-elution and similar ionization efficiency effectively compensate for variations in sample extraction, matrix effects, and instrument response, which are common challenges in bioanalytical methods. epi.chresearchgate.net The matrix effect, where components of the biological sample (e.g., plasma, serum) can suppress or enhance the ionization of the analyte, is a significant source of variability and inaccuracy in LC-MS/MS assays. researchgate.netmdpi.com By using a deuterated internal standard that experiences the same matrix effects as the analyte, a more accurate and reliable quantification can be achieved. epi.ch

Research has consistently demonstrated the superiority of methods employing stable isotope-labeled internal standards for the TDM of AEDs. epi.chresearchgate.net These methods exhibit improved precision, accuracy, and robustness compared to those using other types of internal standards or no internal standard at all. researchgate.net

Practical Implementation of this compound in Clinical Laboratory Settings for TDM

The integration of this compound into clinical laboratory workflows for TDM has been facilitated by the widespread adoption of LC-MS/MS technology. mdpi.comresearchgate.net This powerful analytical technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple AEDs and their metabolites from a single, small volume of patient sample, such as plasma or serum. researchgate.netnih.govthermofisher.com

A typical workflow for the TDM of oxcarbazepine and its active metabolite using this compound involves the following steps:

Sample Preparation: A known amount of this compound is added to the patient's plasma or serum sample. This is followed by a protein precipitation step, often using an organic solvent like acetonitrile (B52724) or methanol (B129727), to remove proteins that can interfere with the analysis. lcms.czthermofisher.com

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The different components of the sample, including the analyte (licarbazepine) and the internal standard (this compound), are separated on a chromatographic column, typically a reversed-phase C18 column. mdpi.comresearchgate.net

Mass Spectrometric Detection: As the separated components exit the chromatograph, they are introduced into the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both licarbazepine and this compound. mdpi.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. mdpi.commdpi.com

Quantification: The concentration of licarbazepine in the patient's sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug. researchgate.net

The use of this compound in these assays ensures the reliability of the results, which is crucial for making informed clinical decisions. The robustness of these methods allows for high-throughput analysis, a necessity in busy clinical laboratories. epi.ch

Interactive Data Table: Example LC-MS/MS Method Parameters for Licarbazepine Quantification

| Parameter | Value |

| Internal Standard | This compound |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | Plasma or Serum |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatographic Column | Reversed-phase C18 |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Licarbazepine Transition (m/z) | 255.2 → 237.1 |

| This compound Transition (m/z) | 257.2 → 212.1 |

Note: Specific m/z transitions may vary slightly between different instruments and methods. mdpi.com

Impact of Accurate Quantification using this compound on Personalized Medicine Approaches

The ultimate goal of TDM is to facilitate personalized medicine, tailoring drug therapy to the individual patient to maximize efficacy and minimize toxicity. drugbank.com The accurate quantification of AEDs and their metabolites, made possible by the use of internal standards like this compound, is fundamental to achieving this goal.

For AEDs with a narrow therapeutic window and significant inter-individual pharmacokinetic variability, such as those in the carbamazepine (B1668303) family, TDM is particularly valuable. nih.gov Factors such as age, pregnancy, co-medications, and genetic variations can all influence how a patient metabolizes a drug, leading to different drug concentrations even when the same dose is administered. researchgate.net

By providing clinicians with reliable data on a patient's drug levels, TDM allows for:

Dose Optimization: Adjusting the dosage to achieve concentrations within the therapeutic range, thereby improving seizure control. drugbank.com

Identification of Non-adherence: Unexpectedly low drug concentrations can indicate that a patient is not taking their medication as prescribed.

Investigation of Drug-Drug Interactions: Changes in drug concentrations following the addition or removal of another medication can help identify and manage interactions. frontiersin.org

Management during Physiological Changes: Monitoring is crucial during periods of significant physiological change, such as pregnancy, where drug clearance can be altered. researchgate.net

The use of this compound in TDM assays contributes directly to the precision of these clinical interventions. An inaccurate measurement could lead to an inappropriate dose adjustment, potentially resulting in continued seizures or the development of adverse effects. Therefore, the enhanced accuracy afforded by deuterated internal standards is not merely an analytical advantage but a critical component of safe and effective personalized epilepsy care.

Interactive Data Table: Research Findings on the Utility of TDM for Antiepileptic Drugs

| Study Focus | Key Finding | Implication for Personalized Medicine |

| Pharmacokinetic Variability | Significant inter-individual differences in the clearance of AEDs like lamotrigine (B1674446) and levetiracetam (B1674943) during pregnancy. researchgate.net | TDM is essential to guide dose adjustments and maintain therapeutic concentrations. |

| Method Validation | LC-MS/MS methods using deuterated internal standards demonstrate high accuracy and precision for quantifying multiple AEDs. epi.chresearchgate.net | Provides reliable data for individualized dosing decisions. |

| Clinical Utility | TDM is strongly justified for AEDs like oxcarbazepine and lamotrigine to optimize treatment. nih.gov | Enables tailored therapy to improve clinical outcomes. |

| Drug-Drug Interactions | Co-administration of enzyme-inducing AEDs can significantly alter the plasma concentrations of other drugs. frontiersin.org | TDM helps in identifying and managing these interactions to prevent treatment failure or toxicity. |

Challenges and Future Directions in Licarbazepine D4 Research

Methodological Challenges in Trace Analysis and Complex Biological Matrices with Deuterated Standards

The use of deuterated compounds like Licarbazepine-D4 as internal standards is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. scispace.com The underlying principle is that a stable isotope-labeled (SIL) standard will exhibit nearly identical chemical and physical properties to the analyte, thus compensating for variability during sample preparation and analysis. scispace.com However, several methodological challenges persist, especially in trace analysis and when dealing with complex biological matrices such as plasma, urine, or tissue homogenates. nih.govxjtu.edu.cn

One of the primary challenges is the phenomenon of matrix effects, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte and the internal standard. myadlm.orglongdom.orgnebiolab.com While SIL standards are intended to correct for these effects, differential matrix effects can occur. myadlm.org This is sometimes due to slight chromatographic retention time differences between the deuterated standard and the non-deuterated analyte. myadlm.org The substitution of hydrogen with deuterium (B1214612) can subtly alter a molecule's physicochemical properties, leading to chromatographic shifts that cause the analyte and the standard to experience different degrees of ion suppression or enhancement. myadlm.org

Another significant challenge is ensuring the stability of the deuterium label throughout the analytical process. In some instances, deuterated standards may exhibit unexpected behavior, such as different recovery rates compared to the analyte. scispace.comsemanticscholar.org Furthermore, back-exchange of deuterium for hydrogen can occur, which would compromise the accuracy of quantification. This necessitates careful validation of the stability of deuterated internal standards under the specific conditions of the assay.

Achieving the required sensitivity for trace analysis presents a further hurdle. When monitoring for low levels of a substance, such as environmental exposure to a drug or analyzing metabolites at very low concentrations, the limits of quantification must be sufficiently low. xjtu.edu.cn This requires highly sensitive instrumentation and meticulously optimized sample preparation techniques to remove interfering substances from the complex matrix without losing the analyte of interest. xjtu.edu.cntexilajournal.com

| Challenge | Description | Impact on this compound Analysis | Potential Mitigation Strategies |

| Matrix Effects | Co-eluting substances from biological samples (e.g., plasma, urine) alter the ionization efficiency of the analyte and internal standard. longdom.orgnebiolab.com | Inaccurate quantification of licarbazepine (B1675244) due to differential ion suppression or enhancement of this compound and the parent drug. myadlm.org | - Thorough sample clean-up (e.g., solid-phase extraction). - Optimization of chromatographic separation to avoid co-elution. nebiolab.com- Use of matrix-matched calibrators. longdom.orgreddit.com |

| Isotopic Instability | The deuterium atoms on this compound may exchange with hydrogen atoms from the solvent or matrix. | Underestimation of the analyte concentration if the internal standard degrades or exchanges labels. | - Careful selection of the deuteration site to be on a non-exchangeable position.- Rigorous validation of the internal standard's stability. |

| Chromatographic Shift | Deuteration can slightly alter the retention time of this compound compared to licarbazepine. scispace.com | The analyte and internal standard may experience different matrix effects if they do not co-elute perfectly. | - Use of high-resolution chromatography.- Careful evaluation during method validation to ensure the shift does not impact quantification. myadlm.org |

| Trace Level Quantification | Detecting and quantifying very low concentrations of licarbazepine and its metabolites in biological fluids. xjtu.edu.cn | Difficulty in achieving the necessary sensitivity for pharmacokinetic studies at low doses or for monitoring residual levels. | - Use of highly sensitive LC-MS/MS instrumentation.- Development of efficient sample enrichment techniques. texilajournal.com |

Potential for Novel Applications of Deuterated Analogs in Systems Biology and Quantitative Proteomics

Deuterated analogs, beyond their role as internal standards, are powerful tools for exploring complex biological systems. In systems biology, stable isotope tracers are instrumental in delineating metabolic pathways and quantifying metabolic fluxes. researchgate.netacs.orgscispace.com Deuterated water (D₂O) can be used as a cost-effective and substrate-agnostic tracer to investigate the reversibility and thermodynamics of reactions in central carbon metabolism. energy.gov Similarly, deuterated precursors can be used to track the synthesis and turnover of biomolecules, providing a dynamic view of cellular processes. researchgate.net For instance, a deuterated version of a drug like licarbazepine could be used to trace its metabolic fate and identify novel biotransformation pathways in vivo. acs.org

In the field of quantitative proteomics, deuterated compounds are fundamental to several labeling strategies. creative-proteomics.com These methods allow for the accurate comparison of protein abundance between different samples. researchgate.net

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : While traditionally using ¹³C and ¹⁵N, SILAC experiments can incorporate deuterated amino acids to create "heavy" labeled proteomes for relative quantification. nih.govnih.govresearchgate.net This method is highly accurate as it involves combining samples at an early stage, minimizing experimental variability. nih.govnih.gov

Stable Isotope Dimethyl Labeling : This is a cost-effective chemical labeling method that uses deuterated formaldehyde (B43269) to add a dimethyl group to the N-terminus of peptides and lysine (B10760008) residues. researchgate.netacs.orgisotope.com It allows for the relative quantification of proteins from virtually any source, including tissues that are not amenable to metabolic labeling. isotope.com

Isobaric Tagging : Reagents like Deuterium Isobaric Amine Reactive Tags (DiART) are used for multiplexed quantitative proteomics. scispace.comwhba1990.org These tags have the same nominal mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for the simultaneous quantification of proteins from multiple samples. whba1990.org

These quantitative proteomics techniques could be applied to understand the mechanism of action of drugs like licarbazepine. By comparing the proteomes of cells or tissues treated with the drug versus untreated controls, researchers can identify proteins and pathways that are affected by the drug, offering insights into its efficacy and potential off-target effects.

| Application Area | Technique/Approach | Role of Deuterated Analogs (e.g., this compound) | Research Insights Gained |

| Systems Biology/Metabolomics | Stable Isotope Tracing | Used as tracers to follow metabolic pathways. researchgate.netenergy.gov | - Delineation of drug metabolism pathways.- Quantification of metabolic flux.- Identification of novel metabolites. acs.org |

| Quantitative Proteomics | Stable Isotope Dimethyl Labeling | Deuterated formaldehyde is used to label peptides for relative quantification. researchgate.netacs.org | - Comparison of protein expression profiles between different states (e.g., treated vs. untreated cells). isotope.com |

| Quantitative Proteomics | Isobaric Tagging (e.g., DiART) | Deuterium is incorporated into isobaric tags for multiplexed protein quantification. scispace.comwhba1990.org | - Simultaneous comparison of protein levels across multiple conditions or time points. |

| Quantitative Proteomics | Metabolic Labeling (e.g., SILAC) | Deuterated amino acids can be incorporated into proteins in cell culture. nih.govnih.gov | - Highly accurate relative quantification of proteomes. nih.govresearchgate.net |

Future Research Avenues for Understanding Deuterium Isotope Effects on Biological Systems and Drug Efficacy

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govtandfonline.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond can be slower. nih.gov This principle is the foundation for using deuteration to improve the metabolic stability of drugs. ingenza.comhumanjournals.com Many drugs are metabolized by enzymes like cytochrome P450s, which often involves the breaking of a C-H bond. nih.gov By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism can be reduced, potentially leading to a longer drug half-life, increased exposure, and a reduced dosing frequency. nih.govingenza.com

However, the impact of deuteration is not always straightforward or predictable. nih.gov Future research in this area will need to address several key questions:

Predicting the Impact of Deuteration : A major challenge is to accurately predict which positions in a molecule, when deuterated, will lead to favorable changes in pharmacokinetics without negatively affecting the drug's efficacy or creating alternative, potentially toxic, metabolic pathways. tandfonline.comnih.govuspto.govsemanticscholar.org This requires a deep understanding of the drug's metabolic pathways and the mechanisms of the enzymes involved. nih.govuspto.govsemanticscholar.org

Beyond Metabolism—Effects on Protein Interactions : Deuteration can also influence non-covalent interactions. Research has shown that deuteration can affect protein stability and dynamics. scholaris.caresearchgate.netquora.comresearchgate.net Future studies could explore how the presence of deuterium in a drug molecule like licarbazepine might alter its binding affinity and kinetics with its target protein. These subtle changes could potentially fine-tune the drug's potency or selectivity. nih.gov

System-wide Biological Effects : The broader biological consequences of introducing deuterated molecules into a biological system are not fully understood. nih.gov While generally considered safe, the systemic effects of long-term exposure to deuterated drugs warrant further investigation. nih.gov Research could focus on whether deuteration affects cellular processes beyond the intended target, such as gene expression or lipid metabolism. nih.gov

Expanding Therapeutic Applications : The success of the first deuterated drug, deutetrabenazine, has spurred interest in applying this strategy to a wide range of therapeutic areas. tandfonline.comnih.gov Future research will likely see the development of more "de novo" deuterated drugs, where deuteration is an integral part of the initial drug design process rather than a modification of an existing drug. nih.govmusechem.com This approach could lead to novel therapies with significantly improved efficacy and safety profiles. nih.gov

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for quantifying Licarbazepine-D4 in biological matrices, and how can their validity be ensured?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key validation steps include:

- Calibration curves : Use deuterated internal standards (e.g., this compound itself) to correct for matrix effects .

- Precision and accuracy : Perform intra- and inter-day replicates with spiked biological samples (e.g., serum, plasma) to assess variability .

- Limit of detection (LOD) : Determine via signal-to-noise ratios, ensuring compliance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation) .

Q. What critical factors influence isotopic purity during the synthesis of this compound, and how can they be controlled?

- Methodological Answer :

- Deuteration efficiency : Optimize reaction conditions (e.g., solvent, temperature) to minimize proton back-exchange. Use nuclear magnetic resonance (NMR) to verify deuterium incorporation at specific positions .

- Purification : Employ preparative HPLC to isolate this compound from non-deuterated byproducts. Monitor purity via high-resolution mass spectrometry (HRMS) .

- Stability testing : Assess degradation under storage conditions (e.g., light, temperature) using accelerated stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between this compound and its non-deuterated counterpart?

- Methodological Answer :

- Controlled comparative studies : Design crossover trials with matched cohorts to isolate isotope effects. Control variables such as metabolic enzyme activity (e.g., CYP3A4) and renal clearance rates .

- Statistical analysis : Apply mixed-effects models to account for inter-subject variability. Use ANOVA to compare AUC (area under the curve) and half-life (t½) between groups .

- Mechanistic investigation : Perform in vitro hepatocyte assays to assess isotopic impacts on metabolic pathways .

Q. What methodological considerations are critical when designing longitudinal studies to evaluate this compound’s metabolic stability?

- Methodological Answer :

- Sampling frequency : Collect serial samples over multiple half-lives to capture elimination kinetics. Use non-compartmental analysis (NCA) for PK modeling .

- Ethical compliance : Obtain IRB approval for human studies, ensuring informed consent and adherence to Declaration of Helsinki guidelines .

- Data robustness : Implement triplicate measurements for critical endpoints (e.g., plasma concentration) and validate assays with blinded QC samples .

Q. How can researchers optimize experimental designs to investigate this compound’s role as an internal standard in multi-analyte panels?

- Methodological Answer :

- Cross-reactivity testing : Validate specificity by spiking this compound into panels containing structurally similar compounds (e.g., carbamazepine derivatives) .

- Matrix effects : Evaluate ion suppression/enhancement in diverse biological matrices (e.g., cerebrospinal fluid vs. plasma) using post-column infusion studies .

- Automation : Integrate robotic sample preparation to reduce human error and improve reproducibility .

Methodological Frameworks

- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in deuterated drug research .

- Data Contradiction Analysis : Use triangulation (e.g., combining LC-MS/MS, NMR, and in silico modeling) to validate anomalous results .

- Reporting Standards : Structure manuscripts with explicit research questions, raw data appendices, and comparisons to prior literature per IMRAD (Introduction, Methods, Results, Discussion) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.